Cas no 2228308-31-2 (N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine)

N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine is a specialized organic compound featuring an indole core substituted with an ethyl group at the 1-position and a methylhydroxylamine moiety at the 5-position. This structure confers reactivity useful in synthetic chemistry, particularly in the formation of hydroxylamine derivatives and potential applications in pharmaceutical intermediates. The ethyl-dihydroindole scaffold enhances stability while maintaining reactivity, making it a valuable building block for heterocyclic synthesis. Its well-defined molecular architecture allows for precise functionalization, supporting research in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its potential sensitivity.
N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine structure
2228308-31-2 structure
Product Name:N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine
CAS No:2228308-31-2
MF:C11H16N2O
MW:192.257542610168
CID:5860696
PubChem ID:165613641
Update Time:2025-05-20

N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine
    • N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine
    • 2228308-31-2
    • EN300-1753955
    • Inchi: 1S/C11H16N2O/c1-2-13-6-5-10-7-9(8-12-14)3-4-11(10)13/h3-4,7,12,14H,2,5-6,8H2,1H3
    • InChI Key: IWAZRRXTDLRWCU-UHFFFAOYSA-N
    • SMILES: ONCC1C=CC2=C(C=1)CCN2CC

Computed Properties

  • Exact Mass: 192.126263138g/mol
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.5Ų

N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine Pricemore >>

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Additional information on N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine

Introduction to N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine (CAS No. 2228308-31-2)

N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine, a compound with the chemical identifier CAS No. 2228308-31-2, represents a significant area of interest in the field of pharmaceutical research and development. This compound belongs to the indole derivatives family, which has been extensively studied due to its diverse biological activities and potential therapeutic applications.

The molecular structure of N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine incorporates a hydroxylamine functional group, which is known for its role in various biochemical pathways. The presence of this group, along with the indole core, suggests that the compound may exhibit properties such as antioxidant, anti-inflammatory, or even anticancer activities. These characteristics make it a valuable candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in indole derivatives due to their potential in modulating various biological processes. The indole ring is a common motif in many natural products and pharmaceuticals, and its structural flexibility allows for the synthesis of a wide range of derivatives with tailored biological activities. N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine is no exception and has been the subject of several studies aimed at elucidating its pharmacological effects.

One of the most compelling aspects of this compound is its potential role in targeting specific enzymatic pathways. For instance, studies have suggested that indole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain signaling. The hydroxylamine group in N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine may further enhance its ability to modulate these pathways by serving as a hydrogen donor or acceptor in redox reactions.

Moreover, the compound's structural similarity to known bioactive molecules has prompted researchers to explore its potential in treating neurological disorders. Indole derivatives have been shown to cross the blood-brain barrier and interact with neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The unique combination of an indole core and a hydroxylamine group in N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine suggests that it may have unique interactions with these systems.

Recent advancements in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques have allowed researchers to predict how N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine might bind to target proteins and enzymes at the atomic level. These insights have been crucial in designing analogs with improved potency and selectivity. Additionally, virtual screening methods have been employed to identify potential drug-like properties of the compound, further supporting its candidacy for therapeutic development.

In vitro studies have provided preliminary evidence of the biological activity of N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine. For example, experiments have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis or by blocking cell proliferation. These findings are particularly intriguing given the increasing demand for alternative treatments for cancer. Furthermore, the compound has demonstrated antioxidant properties in cellular assays, suggesting its potential use in combating oxidative stress-related diseases such as aging and neurodegenerative disorders.

The synthesis of N-(1-ethyl-2,3-dihydro-1H-indol-5-ylmethylhydroxylamine has also been optimized to improve yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the availability of the compound for further study. These advancements have not only facilitated preclinical research but also opened doors for industrial-scale production if future clinical trials demonstrate its therapeutic efficacy.

The future direction of research on this compound will likely involve both preclinical and clinical studies to validate its biological activities and therapeutic potential. Preclinical trials will focus on evaluating its safety profile and pharmacokinetic properties, while clinical trials will assess its effectiveness in treating specific diseases. The insights gained from these studies will be crucial in determining whether N-(1 ethyl 23 dihydro 11 indol 5 ylmethyl hydroxylamine) will become a viable therapeutic option for patients worldwide.

In conclusion, N-(1 ethyl 23 dihydro 11 indol 5 ylmethyl hydroxylamine (CAS No. 2228308312) is a promising compound with significant potential in pharmaceutical applications. Its unique structure combines an indole core with a hydroxylamine group, suggesting diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties. Recent advancements in computational chemistry and synthetic methodologies have enhanced our understanding of this molecule's behavior and paved the way for further exploration. As research continues to uncover its therapeutic benefits,it is poised to make meaningful contributions to medicine.

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